7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with the molecular formula C15H25N5O3 and a molecular weight of 323.39 g/mol . This compound belongs to the purine family, which is known for its diverse biological activities and applications in various fields such as medicine and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexylamine, 2-methoxyethylamine, and 3-methylxanthine.
Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine.
Reaction Steps: The synthesis involves multiple steps, including alkylation, amination, and cyclization reactions. These steps are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
Pentoxifylline: A purine derivative with vasodilatory properties.
Uniqueness
7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its hexyl and methoxyethylamino groups contribute to its unique reactivity and biological activity compared to other purine derivatives.
Properties
IUPAC Name |
7-hexyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O3/c1-4-5-6-7-9-20-11-12(17-14(20)16-8-10-23-3)19(2)15(22)18-13(11)21/h4-10H2,1-3H3,(H,16,17)(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXYLPAOMSKBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1NCCOC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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